molecular formula C12H16O B097547 4-(4-Methoxyphenyl)-2-methyl-1-butene CAS No. 18491-21-9

4-(4-Methoxyphenyl)-2-methyl-1-butene

Cat. No.: B097547
CAS No.: 18491-21-9
M. Wt: 176.25 g/mol
InChI Key: IJLXNUWVHXNGMG-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-methyl-1-butene, also known as this compound, is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Mechanism in Nucleophilic Substitution and Elimination Reactions

Toteva and Richard (1996) explored the rate constants and yields of nucleophilic substitution and elimination reactions involving 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives in aqueous solutions. They discovered that reactions do not proceed exclusively through a common carbocation intermediate, providing insights into the complex mechanisms involved in these chemical processes (Toteva & Richard, 1996).

2. Continuous Flow Synthesis

Viviano et al. (2011) evaluated continuous flow strategies for generating important 4-aryl-2-butanone derivatives, including 4-(4-methoxyphenyl)-2-butanone. These strategies involve the preparation of 4-aryl-3-buten-2-ones followed by selective hydrogenation, highlighting the significance of 4-(4-methoxyphenyl)-2-methyl-1-butene in pharmaceutical synthesis processes (Viviano et al., 2011).

3. Free Energy Profile for Isomerization

Toteva and Richard (1997) reported on the stepwise allylic 1,3-isomerization of this compound through a tertiary carbocation intermediate. This research contributes to understanding the energetics and mechanisms of isomerization reactions in aqueous environments (Toteva & Richard, 1997).

4. Ionic Hydrogenation Studies

Koltunov, Repinskaya, and Borodkin (2001) investigated the ionic hydrogenation of α,β-unsaturated ketones, including this compound, demonstrating its reactivity in the presence of aluminum halides. This research is crucial for understanding the chemical behavior of such compounds under specific catalytic conditions (Koltunov et al., 2001).

5. Photochemistry of Aromatic Halides

Protti et al. (2004) examined the photochemistry of aromatic halides, including this compound, exploring their reactivity under various conditions. This research provides insights into the photogeneration and reactivity of these compounds, which is relevant in fields like photochemistry and material sciences (Protti et al., 2004).

Properties

IUPAC Name

1-methoxy-4-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(2)4-5-11-6-8-12(13-3)9-7-11/h6-9H,1,4-5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLXNUWVHXNGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452518
Record name 4-(4-METHOXYPHENYL)-2-METHYL-1-BUTENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18491-21-9
Record name 4-(4-METHOXYPHENYL)-2-METHYL-1-BUTENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the isomerization of 4-(4-Methoxyphenyl)-2-methyl-1-butene?

A1: this compound serves as a valuable model compound for understanding the mechanism of enzymatic reactions, particularly those catalyzed by isopentenyl pyrophosphate isomerase (IPPI). [] IPPI plays a crucial role in the biosynthesis of isoprenoids, essential building blocks for various biomolecules. By investigating the stepwise isomerization of this compound to 4-(4-Methoxyphenyl)-2-methyl-2-butene in water, researchers can gain insights into the energetics and mechanistic details of similar enzymatic reactions. [] This understanding is crucial for developing new drugs and biocatalysts.

Q2: How do the reactions of this compound differ in the presence and absence of good nucleophiles?

A2: In reactions conducted in a 50:50 (v/v) trifluoroethanol/water solution, this compound demonstrates a significant preference for elimination reactions over nucleophilic substitution, even in the presence of a good nucleophile like azide ion (N3-). [] This observation suggests that the elimination reactions proceed through a concerted unimolecular mechanism, bypassing the formation of a discrete tertiary carbocation intermediate. [] Notably, the presence of N3- does not significantly alter the yield of alkene products, further supporting the dominance of the concerted elimination pathway.

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